Tris(2-chlorophenyl) borate
Description
Historical Context and Evolution of Organoboron Compound Research
The field of organoboron chemistry dates back to the early 20th century, but it experienced a significant surge in the 1950s and 1960s, largely due to the groundbreaking work of Herbert C. Brown. numberanalytics.com His research into boranes and their reactions laid the foundation for modern organoboron chemistry. numberanalytics.com A pivotal development was the discovery of the hydroboration reaction, which allows for the conversion of alkenes into organoboranes, providing a versatile pathway for synthesizing a wide array of organic compounds. acs.org
Over the last six decades, organoboron compounds have become indispensable tools in organic synthesis. acs.org Their importance was further cemented by the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction reported by Akira Suzuki in 1979. acs.org This reaction, which couples organoboron compounds with organic halides, is exceptionally versatile, tolerates a wide range of functional groups, and has been widely applied in the synthesis of complex molecules, including pharmaceuticals and advanced materials. numberanalytics.comacs.org The growth in this area spurred immense interest in developing new methods to access various boronic acids and their esters. acs.org
Significance of Chlorinated Arylboron Compounds in Modern Chemical Science
The introduction of chlorine atoms into arylboron compounds significantly modifies their chemical and physical properties, making them valuable in modern chemical science. Chlorination increases the molecular density and alters electronic properties due to the high electronegativity of the chlorine atom. wikipedia.org These modifications are crucial as chlorinated organic compounds are vital starting materials and intermediates for producing a vast number of high-value chemicals, including pharmaceuticals, polymers, and pesticides. rsc.org
Chlorinated arylboron compounds serve as important building blocks in organic synthesis. science.gov The carbon-chlorine bond can participate in or be replaced during various chemical transformations, offering synthetic flexibility. Furthermore, the presence of chlorine can influence the reactivity and selectivity of the boron center. In the context of materials science and medicinal chemistry, the chlorine atom can engage in specific non-covalent interactions, such as halogen bonding or halogen-π interactions, which can be critical for molecular recognition and binding processes. nih.gov For instance, the para-substituted analogue, potassium tetrakis(4-chlorophenyl)borate, is a well-known ion exchanger used in the fabrication of ion-selective electrodes, highlighting the utility of chlorinated arylborates in analytical chemistry. epa.gov
Research Trajectories and Current Focus on Tris(2-chlorophenyl) Borate (B1201080)
Research on Tris(2-chlorophenyl) borate is largely driven by the unique steric environment created by the chlorine atoms positioned ortho to the borate ester linkage. This contrasts sharply with its more commonly studied para-isomer, Tris(4-chlorophenyl) borate. The placement of the bulky chlorine atoms in close proximity to the central boron atom introduces significant steric hindrance.
This steric crowding has a profound effect on the molecule's Lewis acidity and its ability to form complexes with other molecules. For example, while pyridine (B92270) readily forms a complex with the less hindered Tris(p-chlorophenyl) borate, it does not react with this compound under similar conditions. google.com This difference underscores the dominant role of steric factors in the chemistry of this compound.
Current research focuses on leveraging these distinct properties. The hindered nature of this compound makes it a candidate for applications where a bulky, weakly coordinating borate is required. One documented application is its use as a component in the membrane of an amine-selective electrode for potentiometric detection in liquid chromatography. researchgate.net The specific steric and electronic properties imparted by the ortho-chloro groups likely contribute to the selective response of the electrode towards certain amine analytes. Future research trajectories may further explore its use as a specialized reagent or component in catalysis and materials science where precise control over steric bulk is essential.
| Compound | Key Feature | Observed Reactivity/Application | Source |
|---|---|---|---|
| This compound | Significant steric hindrance from ortho-chlorine atoms. | Does not form a complex with pyridine; used in amine-selective electrodes. | google.comresearchgate.net |
| Tris(4-chlorophenyl) borate | Less steric hindrance as chlorine is in the para position. | Forms a complex with pyridine; its derivatives are used as ion exchangers. | epa.govgoogle.com |
Properties
CAS No. |
5337-60-0 |
|---|---|
Molecular Formula |
C18H12BCl3O3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
tris(2-chlorophenyl) borate |
InChI |
InChI=1S/C18H12BCl3O3/c20-13-7-1-4-10-16(13)23-19(24-17-11-5-2-8-14(17)21)25-18-12-6-3-9-15(18)22/h1-12H |
InChI Key |
JNEZJAAADKQBBD-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=CC=CC=C1Cl)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Synthetic Methodologies for Tris 2 Chlorophenyl Borate and Analogues
Established Synthetic Pathways for Triaryl Borates
The synthesis of triaryl borates, including halogenated variants like tris(2-chlorophenyl) borate (B1201080), generally follows two well-established routes. These methods form the foundation of organoboron ester chemistry and are widely adapted for various substituted phenols.
Approaches Involving Boric Acid and Phenols
One of the most direct methods for synthesizing triaryl borates is the esterification reaction between boric acid and a corresponding phenol (B47542). google.commedycynapracyportal.pl This condensation reaction involves heating the reactants, typically in an inert, water-immiscible organic solvent such as toluene (B28343) or xylene. google.comcardiff.ac.uk The solvent facilitates the removal of water as an azeotrope, which drives the reaction equilibrium towards the product side, ensuring a high conversion rate. google.comcardiff.ac.uk
This pathway is extensively documented for the synthesis of the parent compound, triphenyl borate. cardiff.ac.ukepo.org In a typical procedure, boric acid and phenol are heated in toluene, with the temperature being gradually increased over several hours to achieve high yields. cardiff.ac.ukgoogle.com A Chinese patent details a specific protocol where a mixture of boric acid, phenol, and toluene is subjected to a programmed heating schedule from 155°C to 195°C, resulting in conversion rates exceeding 90%. google.com While this method is general, its application to sterically hindered or electronically modified phenols, such as 2-chlorophenol (B165306), may require tailored reaction conditions.
Table 1: Example Synthesis of Triphenyl Borate via Boric Acid and Phenol google.com
| Reactant | Amount | Role |
|---|---|---|
| Boric Acid | 24.7 g (0.4 mol) | Boron Source |
| Phenol | 188 g (2.0 mol) | Aryl Source |
| Toluene | 75 g | Solvent |
| Reaction Step | Temperature | Duration |
| 1 | 155 °C | 1 hour |
| 2 | 165 °C | 1 hour |
| 3 | 175 °C | 1 hour |
| 4 | 185 °C | 1 hour |
| 5 | 195 °C | 1-2 hours |
| Result | --- | >90% Conversion |
This interactive table outlines a standard industrial process for synthesizing triphenyl borate, illustrating the principles applicable to tris(2-chlorophenyl) borate.
Routes via Organometallic Reagents (e.g., Grignard Reactions)
An alternative and highly versatile route to triaryl borates and their triarylborane precursors involves the use of organometallic reagents, such as Grignard or organolithium reagents. orgsyn.orgchemicalbook.com This approach is particularly prevalent in the synthesis of homoleptic (symmetrically substituted) triarylboranes. orgsyn.org The general strategy involves the reaction of an aryl magnesium halide (Grignard reagent) or an aryllithium species with a boron halide, such as boron trichloride (B1173362) (BCl₃) or boron trifluoride etherate (BF₃·OEt₂). orgsyn.orgscholaris.ca
For the synthesis of a chlorinated derivative like this compound, the process would begin with the formation of 2-chlorophenylmagnesium bromide from 2-chlorobromobenzene and magnesium. This Grignard reagent would then be reacted with a suitable boron precursor. The reactivity of these organometallic reagents allows the reaction to proceed, often at low temperatures. google.com The resulting triarylborane can then be oxidized or hydrolyzed to the corresponding borate ester. This method offers great flexibility in introducing various substituents onto the aryl rings. chemicalbook.comwiley-vch.de
Synthesis of Halogenated Triarylborate Systems
The synthesis of halogenated triarylborates, a class to which this compound belongs, often employs the reaction of a substituted phenol with a boron halide. This method is particularly effective for phenols with electron-withdrawing groups. Research has detailed the synthesis of various fluorinated and chlorinated triaryl borates using this pathway. cardiff.ac.ukresearchgate.netgoogle.com
A highly analogous and illustrative procedure is the synthesis of tris(2,6-dichlorophenyl) borate. cardiff.ac.uk In this synthesis, 2,6-dichlorophenol (B41786) is reacted with boron trichloride in a solvent like dichloromethane (B109758). This reaction provides a direct route to the desired halogenated triaryl borate. Similarly, tris(2,4,6-trichlorophenyl) borate has been prepared from 2,4,6-trichlorophenol (B30397) and boron tribromide (BBr₃) at low temperatures. rsc.org These examples strongly suggest a parallel and efficient pathway for the synthesis of this compound from 2-chlorophenol and a boron halide like BCl₃.
Table 2: Synthesis of an Analogous Compound: Tris(2,6-dichlorophenyl) borate cardiff.ac.uk
| Reactant/Reagent | Amount/Concentration | Molar Eq. | Purpose |
|---|---|---|---|
| 2,6-Dichlorophenol | 2.14 g (13.1 mmol) | 3.0 | Aryl Source |
| Boron Trichloride (BCl₃) | 4.4 mL (1 M in hexane) | 1.0 | Boron Source |
| Dichloromethane (CH₂Cl₂) | - | - | Solvent |
| Product | --- | --- | Tris(2,6-dichlorophenyl) borate |
This interactive table details the synthesis of a closely related chlorinated triaryl borate, providing a model for the synthesis of this compound.
Advanced Synthetic Strategies and Optimization for Yield and Purity
Achieving high yield and purity in the synthesis of triaryl borates often requires advanced strategies that go beyond the basic pathways. Optimization can focus on minimizing side reactions, improving reaction efficiency, and simplifying purification.
For syntheses involving organometallic reactions with aryltrifluoroborates, yields can be significantly enhanced by activating the boron precursor with trimethylsilyl (B98337) chloride (TMSCl) prior to reaction with the organometallic species. chemicalbook.comwiley-vch.de Furthermore, the choice between Grignard and the more reactive organolithium reagents can be tuned to optimize yields and reaction conditions. wiley-vch.de The use of microwave irradiation has also been shown to drastically reduce reaction times compared to conventional heating. wiley-vch.de
Purification of the final product is critical for obtaining high-purity this compound. Common methods include recrystallization from appropriate solvents. rsc.org For instance, fluorinated triaryl borates have been purified by crystallization from concentrated pentane (B18724) solutions at low temperatures (-35 °C). researchgate.netgoogle.com The choice of crystallization solvent and temperature is crucial and must be determined based on the specific solubility and properties of the target compound.
Advanced Structural Characterization and Spectroscopic Analysis of Tris 2 Chlorophenyl Borate
X-ray Crystallography Studies of Tris(2-chlorophenyl) Borate (B1201080) and Related Borate Systems
Studies on triaryl borates reveal that the central boron atom is typically found in a trigonal planar geometry, with the B-O bonds arranged at approximately 120° to each other. The molecule often adopts a propeller-like conformation due to the steric hindrance between the ortho-substituted phenyl rings. In the specific case of Tris(2-chlorophenyl) borate, the presence of the chlorine atoms at the ortho positions of the phenyl groups significantly influences the torsion angles between the borate plane and the aromatic rings. This steric clash forces the rings to twist out of the plane of the BO₃ core, leading to a non-planar, chiral propeller shape. The solid-state architecture is a result of how these individual propeller-shaped molecules pack together in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Boron and Ligand Nuclei
NMR spectroscopy is a powerful tool for probing the electronic environment of specific nuclei within a molecule in solution. For this compound, NMR studies of boron-11 (B1246496), proton, and carbon-13 provide complementary information to the solid-state structure obtained from X-ray crystallography.
The boron-11 (¹¹B) nucleus is a quadrupolar nucleus with a high natural abundance, making ¹¹B NMR a highly effective technique for characterizing borate esters. The chemical shift of the ¹¹B nucleus is sensitive to the coordination number and the electronic nature of the substituents attached to the boron atom. For three-coordinate borate esters like this compound, the ¹¹B NMR spectrum typically shows a single, relatively broad resonance. The chemical shift for triaryl borates generally appears in a characteristic downfield region. The line width of the signal is influenced by the quadrupolar relaxation of the ¹¹B nucleus and can provide information about the symmetry of the electronic environment around the boron atom.
| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |
| ¹¹B | ~15-25 | Singlet (broad) | The exact chemical shift is dependent on the solvent and concentration. The broadness is due to quadrupolar relaxation. |
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the organic ligand framework of the molecule.
The ¹H NMR spectrum of this compound displays a series of multiplets in the aromatic region. Due to the ortho-chlorine substituent, the four protons on each phenyl ring are chemically distinct, leading to a complex splitting pattern. The chemical shifts are influenced by the electron-withdrawing nature of both the chlorine atom and the borate ester group.
The ¹³C NMR spectrum shows distinct resonances for each carbon atom in the 2-chlorophenyl ligand. The carbon atom attached to the oxygen of the borate ester (C-O) is typically shifted downfield. The presence of the chlorine atom also has a significant effect on the chemical shifts of the aromatic carbons, particularly the carbon atom to which it is attached (C-Cl).
| Nucleus | Typical Chemical Shift Range (ppm) | Assignment |
| ¹H | 7.0 - 8.0 | Aromatic protons |
| ¹³C | 115 - 155 | Aromatic carbons |
To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons within the 2-chlorophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon-13 nuclei, allowing for the definitive assignment of carbon resonances based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (like C-O and C-Cl) and for confirming the connectivity across the borate ester linkage.
Through the combined application of these 2D NMR methods, a complete and reliable assignment of all proton and carbon signals can be achieved, providing a comprehensive picture of the molecule's structure and electronic environment in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the nature of chemical bonds within a molecule. For this compound, these analyses reveal characteristic vibrations of the borate ester and substituted aromatic moieties.
The IR and Raman spectra of this compound are complex due to the various vibrational modes of the molecule. Key absorptions and scattering bands can be assigned to specific functional groups, providing a molecular fingerprint. The B-O bond in boronic esters gives rise to a very strong IR stretching frequency, typically in the range of 1310 to 1350 cm⁻¹. acs.org This intense band is a primary indicator of the borate ester structure. researchgate.nettechscience.comresearchgate.net
The aromatic components of the molecule produce several characteristic bands. The C-H stretching vibrations of the benzene (B151609) rings are expected in the 3030-3080 cm⁻¹ region. docbrown.info Aromatic C=C stretching vibrations typically appear as multiple strong bands in the 1430-1650 cm⁻¹ range. researchgate.nets-a-s.org The presence of a chlorine atom on the phenyl ring introduces a C-Cl stretching vibration, which is generally observed in the 580-750 cm⁻¹ region. researchgate.net Furthermore, the substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are indicative of ortho-substitution. s-a-s.orgmvpsvktcollege.ac.in
Raman spectroscopy provides complementary information. While B-O and other polar bond stretches are strong in the IR spectrum, non-polar bonds like the aromatic C=C bonds often produce strong signals in the Raman spectrum. mdpi.com The combination of both techniques allows for a more complete assignment of the vibrational modes. rsc.org For instance, the symmetric breathing vibrations of the boroxol ring in related borate structures are known to produce a strong, polarized band in the Raman spectrum around 808 cm⁻¹. researchgate.net
A summary of the expected vibrational modes for this compound is presented below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Reference |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3030 - 3080 | Medium to Weak | Strong | docbrown.info |
| Aromatic C=C Stretch | 1430 - 1650 | Strong to Medium | Strong | researchgate.nets-a-s.org |
| B-O Asymmetric Stretch | 1310 - 1350 | Very Strong | Weak | acs.orgresearchgate.nettechscience.com |
| C-O Stretch | 1220 - 1240 | Strong | Medium | researchgate.net |
| C-Cl Stretch | 580 - 750 | Strong to Medium | Strong | researchgate.net |
| C-H Out-of-Plane Bend (ortho-substituted) | ~750 | Strong | Weak | mvpsvktcollege.ac.in |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. udel.edu For this compound (C₁₈H₁₂BCl₃O₃), high-resolution mass spectrometry can confirm its monoisotopic mass of approximately 391.9945 Da. uni.lu
A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). docbrown.info This results in a characteristic M+2 peak for any ion containing a chlorine atom, with an intensity ratio of approximately 3:1 relative to the monoisotopic peak (M). uni-saarland.demiamioh.edu For this compound, which contains three chlorine atoms, the molecular ion region will exhibit a distinctive cluster of peaks (M, M+2, M+4, M+6) corresponding to the different combinations of these isotopes, unequivocally signaling the presence of three chlorine atoms. nih.govlibretexts.org
Electron Impact (EI) ionization typically imparts significant energy into the molecule, leading to extensive fragmentation. uni-saarland.de The fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur at the weaker bonds, primarily the B-O and C-O bonds.
Plausible fragmentation pathways include:
Loss of a chlorophenoxy radical: Cleavage of a B-O bond can lead to the loss of a [C₆H₄ClO]• radical, which would be a significant fragmentation pathway.
Loss of a chlorophenyl radical: Cleavage of the C-O bond can result in the loss of a [C₆H₄Cl]• radical.
Formation of the phenyl cation: Subsequent fragmentation of chlorine-containing fragments can lead to the formation of the stable phenyl cation at m/z 77. docbrown.info
Predicted mass-to-charge ratios (m/z) for various adducts under softer ionization techniques like electrospray ionization (ESI) have been calculated. For example, the protonated molecule [M+H]⁺ is predicted at m/z 393.0018, and the sodium adduct [M+Na]⁺ at m/z 414.9837. uni.lu
The table below summarizes some of the expected ions in the mass spectrum of this compound.
| Ion / Adduct | Predicted m/z (for ³⁵Cl isotope) | Formula | Comment | Reference |
|---|---|---|---|---|
| [M]⁺• | 392.0 | [C₁₈H₁₂BCl₃O₃]⁺• | Molecular Ion | uni.lu |
| [M+H]⁺ | 393.0 | [C₁₈H₁₃BCl₃O₃]⁺ | Protonated Molecule (ESI) | uni.lu |
| [M+Na]⁺ | 415.0 | [C₁₈H₁₂BCl₃NaO₃]⁺ | Sodium Adduct (ESI) | uni.lu |
| [M-H]⁻ | 391.0 | [C₁₈H₁₁BCl₃O₃]⁻ | Deprotonated Molecule (ESI) | uni.lu |
| [M - C₆H₄ClO]⁺ | 265.0 | [C₁₂H₈BCl₂O₂]⁺ | Loss of a chlorophenoxy radical | |
| [C₆H₅Cl]⁺• | 112.0 | [C₆H₅Cl]⁺• | Chlorobenzene radical cation | docbrown.info |
| [C₆H₅]⁺ | 77.0 | [C₆H₅]⁺ | Phenyl cation | docbrown.info |
Reactivity and Reaction Mechanisms of Tris 2 Chlorophenyl Borate
Lewis Acidity and Electrophilic Activation in Organic Transformations
The electron-deficient p-orbital of the boron atom in tris(2-chlorophenyl) borate (B1201080) allows it to readily accept electron pairs from Lewis bases, a defining feature of its reactivity. cardiff.ac.ukrsc.org This Lewis acidity is central to its ability to activate other molecules, particularly those with electron-rich centers, initiating a cascade of chemical reactions. The compound's utility is comparable to other halogenated triarylboranes, such as the well-studied tris(pentafluorophenyl)borane (B72294), which are known for their high acid strength and stability. maynoothuniversity.ieresearchgate.net
Tris(2-chlorophenyl) borate and related triarylboranes are effective in activating unsaturated substrates like alkenes, alkynes, and carbonyls. researchgate.netacs.orgacs.org The activation process typically involves the coordination of the electron-rich π-system of the unsaturated substrate to the electrophilic boron center. This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack. For instance, in the hydroboration of alkenes and alkynes, the borane (B79455) adds across the multiple bond, a fundamental reaction in organic synthesis. acs.orgresearchgate.net Similarly, the activation of carbonyl compounds enhances their electrophilicity, facilitating reactions such as hydrosilylation. mdpi.com The catalytic activity of borate esters in amidation reactions also relies on the activation of carboxylic acids. ucl.ac.ukresearchgate.net
In many reactions mediated by triarylboranes, the initial Lewis acid-base adduct formed with a substrate is a zwitterionic intermediate. These species, which contain both a positive and a negative formal charge, are often key to the reaction mechanism. For example, in the context of "frustrated Lewis pair" (FLP) chemistry, where steric hindrance prevents the formation of a classical adduct between a Lewis acid and a Lewis base, the borane can activate small molecules, sometimes leading to zwitterionic species. acs.org
The isolation and characterization of such intermediates provide invaluable mechanistic insight. In studies involving the highly electrophilic tris(pentafluorophenyl)borane, zwitterionic intermediates have been successfully isolated and characterized, often through X-ray crystallography. nih.gov These studies confirm the proposed reaction pathways and allow for a deeper understanding of the subsequent steps, such as demethylation or other rearrangements. nih.gov While direct crystallographic evidence for zwitterionic intermediates involving this compound is less commonly reported, analogies with closely related boranes strongly suggest their formation and importance in its reaction mechanisms. nih.govnih.gov
Influence of Chlorophenyl Group Substitution on Reactivity and Stability
The substitution pattern on the aryl rings of a triarylborane has a profound impact on its properties. The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, generally increases the Lewis acidity of the boron center compared to unsubstituted triphenyl borate. researchgate.net This enhanced acidity often translates to higher reactivity in catalytic processes.
The ortho-positioning of the chlorine atoms also introduces significant steric bulk around the boron atom. This steric hindrance can influence the stability of the borane and its adducts, and can also play a role in the regioselectivity and stereoselectivity of the reactions it catalyzes. For instance, in FLP chemistry, the steric bulk is a critical factor that prevents simple adduct formation and enables the activation of small molecules. acs.orgcardiff.ac.uk The stability of boronic esters is also influenced by the electronic nature of their substituents, with electron-withdrawing groups affecting their reactivity in cross-coupling reactions. rsc.org
Mechanistic Investigations of Boron-Mediated Reactions
Detailed mechanistic studies, including kinetic analyses and isotope effect measurements, are crucial for elucidating the precise pathways of boron-mediated reactions. These studies help to identify rate-determining steps, transition state structures, and the nature of reactive intermediates.
Kinetic studies of reactions catalyzed by boranes often reveal the order of the reaction with respect to the reactants and the catalyst. For instance, in some borylation reactions, second-order kinetics have been observed, being first-order in both the substrate and the borane reagent. nih.gov This finding can rule out mechanisms involving a pre-activation step of the borane and suggests that the active electrophile is the borane itself. nih.gov
Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the temperature dependence of the reaction rate. researchgate.netrsc.org A negative entropy of activation, for example, is often indicative of an associative or highly ordered transition state, which is common in reactions involving the coordination of multiple species. nih.gov Such data provide a deeper quantitative understanding of the energy profile of the reaction.
Table 1: Representative Activation Parameters for a Boron-Mediated Reaction
| Parameter | Value | Unit |
|---|---|---|
| ΔG‡ (at 90 °C) | 27.1 ± 0.1 | kcal mol⁻¹ |
| ΔH‡ | 13.8 ± 1.0 | kcal mol⁻¹ |
| ΔS‡ | -37 ± 3 | cal mol⁻¹ K⁻¹ |
Data derived from a kinetic study of a thioboration reaction mediated by a related boron compound. nih.gov
The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction by examining the change in reaction rate upon isotopic substitution. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org
In the context of boron-mediated reactions, KIE studies can provide evidence for the involvement of specific bonds in the transition state. For example, the absence of a significant KIE for a C-H bond might suggest that the activation of this bond is not the rate-determining step. snnu.edu.cnnih.gov Conversely, a measurable KIE can support a mechanism where C-H bond cleavage is kinetically significant. rsc.org These studies, often conducted using deuterium (B1214612) labeling, are instrumental in distinguishing between different plausible mechanistic pathways. nih.gov
Table 2: Illustrative Kinetic Isotope Effect (KIE) Values in Mechanistic Studies
| Bond Investigated | KIE (kH/kD) | Interpretation |
|---|---|---|
| C(sp)-H | 1.07 | Activation of this bond is likely not the rate-determining step. |
| B-H | 0.96 | Activation of this bond is likely not the rate-determining step. |
Data from a study on a cobalt-catalyzed hydroboration, illustrating the use of KIEs. nih.gov
Hammett Studies for Electronic Effects
Hammett studies are a cornerstone of physical organic chemistry, utilized to quantify the influence of substituents on the reactivity of a molecule by correlating reaction rates or equilibrium constants with substituent-specific parameters. The Hammett equation, in its common form log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The ρ value provides insight into the charge development during the rate-determining step of a reaction.
While no specific Hammett study for this compound was identified in the surveyed literature, the principles can be applied to understand its expected behavior. For related catalysts, such as triarylsilanols used in direct amidation, a Hammett plot yielded a ρ value of +0.82. nih.gov A positive ρ value indicates that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge in the transition state. nih.gov Similarly, a study on chiral polyborate catalysts for aziridination reactions found a strong correlation between the enantiomeric ratio of the product and the Hammett constant σₚ⁻, which is specifically used for substituents like phenols that can directly participate in negative charge delocalization. nih.gov
The 2-chloro substituent on each phenyl ring of this compound exerts two opposing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring toward electrophilic attack. quora.comlumenlearning.com
Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be donated into the π-system of the benzene (B151609) ring. This effect increases electron density, particularly at the ortho and para positions. quora.comlumenlearning.com
For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net withdrawal of electron density. lumenlearning.com This would theoretically increase the Lewis acidity of the central boron atom compared to the unsubstituted triphenyl borate. However, the ortho position of the chlorine substituent also introduces significant steric hindrance around the boron center. A definitive Hammett analysis would be required to experimentally deconvolute these competing steric and electronic influences and quantify the net effect on the catalytic activity of this compound in a specific reaction.
Boron-Nitrogen and Boron-Oxygen Interactions in Catalytic Cycles
Triaryl borates, including this compound, can function as effective Lewis acid catalysts for a variety of organic reactions, most notably the direct amidation of carboxylic acids and amines. The catalytic cycle for this transformation provides a clear illustration of the crucial roles of boron-oxygen (B-O) and boron-nitrogen (B-N) interactions.
A plausible catalytic cycle for borate-catalyzed amidation proceeds through the following key steps: researchgate.net
Activation via B-O Interaction: The cycle initiates with the activation of the carboxylic acid. The borate ester catalyst, B(OAr)₃, reacts with the carboxylic acid (RCOOH). This involves the cleavage of a B-O bond and the formation of a new B-O bond with the carboxylate, generating a highly reactive acyloxyboron intermediate, [ArOB(OAr)OCOR], and releasing a molecule of phenol (B47542) (ArOH).
Nucleophilic Attack and B-N Interaction: The amine (R'NH₂) then attacks the electrophilic carbonyl carbon of the acyloxyboron intermediate. The boron center acts as a Lewis acid, activating the carbonyl group for nucleophilic attack. This step may involve transient coordination of the amine's nitrogen to the boron atom (a B-N interaction), further facilitating the process.
Tetrahedral Intermediate Formation and Amide Release: A tetrahedral intermediate is formed, which subsequently collapses to yield the final amide product (RCONHR'). This step also produces a monohydroxyboron species, (ArO)₂BOH.
Catalyst Regeneration: The final step is the regeneration of the B(OAr)₃ catalyst. This is often the rate-determining step of the cycle. researchgate.net The monohydroxyboron species reacts with another molecule of carboxylic acid, eventually leading back to the active catalyst and releasing water as a byproduct. Computational studies suggest that the amine-coordinated monohydroxyboron species can be the resting state in the catalytic cycle. researchgate.net
Throughout this cycle, the borate catalyst facilitates the dehydration reaction by transforming the hydroxyl group of the carboxylic acid into a better leaving group, leveraging dynamic B-O and transient B-N interactions to achieve amide bond formation under milder conditions than traditional methods.
Comparative Reactivity Studies with Other Triarylborates and Boranes
The reactivity of this compound is best understood by comparing it with other triarylborates and the related class of triarylboranes. These comparisons highlight the significant impact of both the aryl substituents and the nature of the atom bonded to boron (oxygen vs. carbon).
A study comparing a series of substituted triaryl borates in the hydroboration of alkenes found that Lewis acidity is not the sole predictor of catalytic activity. rsc.org The study included Tris(2,6-dichlorophenyl) borate, a close and sterically more hindered analog of this compound. The results showed that the steric bulk of ortho-substituents has a profound effect on Lewis acidity as measured by methods that rely on adduct formation, such as the Gutmann-Beckett (GB) method. rsc.org
| Compound | Gutmann-Beckett (Δδ ppm) | Fluoride (B91410) Ion Affinity (FIA, kJ mol⁻¹) | Hydride Ion Affinity (HIA, kJ mol⁻¹) | Global Electrophilicity Index (GEI, eV) |
| B(OPh)₃ | 23.0 | 350 | 323 | n/a |
| B(O(2-FC₆H₄))₃ | 23.8 | 351 | 339 | n/a |
| B(O(2,6-Cl₂C₆H₃))₃ | 22.5 | 341 | 317 | 1.31 |
| B(O(2-(CF₃)C₆H₄))₃ | 26.3 | 370 | 381 | 1.39 |
| B(OC₆F₅)₃ | 33.5 | 400 | 387 | 1.45 |
| This interactive table is based on data for Tris(2,6-dichlorophenyl) borate and other borates from reference rsc.org. |
As shown in the table, Tris(2,6-dichlorophenyl) borate exhibits the lowest Lewis acidity in the series based on GB, FIA, and HIA values, even lower than the parent triphenyl borate (B(OPh)₃). rsc.org This is attributed to the substantial steric hindrance from the two ortho-chloro substituents, which impedes the approach of a Lewis base to the boron center. rsc.org However, its intrinsic Lewis acidity, measured by the Global Electrophilicity Index (GEI), is comparable to that of more reactive fluorinated borates, indicating that the boron center is electronically quite electrophilic, but this is masked by steric effects. rsc.org In hydroboration reactions, this steric hindrance can lead to lower catalytic performance compared to less hindered ortho-fluoro substituted borates. rsc.orgresearchgate.net
When compared to triarylboranes , such as the powerful Lewis acid Tris(pentafluorophenyl)borane (B(C₆F₅)₃), triaryl borates are generally weaker Lewis acids. wikipedia.org This is because the lone pairs on the oxygen atoms in borates can donate electron density into the vacant p-orbital of the boron atom (pπ-pπ interaction), which partially satisfies its electron deficiency. In triarylboranes, the boron is bonded directly to carbon, and this back-donation pathway is absent, resulting in significantly higher Lewis acidity. cardiff.ac.uk This fundamental difference makes boranes like B(C₆F₅)₃ catalysts for a wider range of demanding reactions, including the activation of small molecules like H₂ in frustrated Lewis pairs. wikipedia.orgmaynoothuniversity.ie
Catalytic Applications of Tris 2 Chlorophenyl Borate
Catalysis in Organic Synthesis
Detailed investigations into the catalytic activity of Tris(2-chlorophenyl) borate (B1201080) in fundamental organic transformations have not been reported in the peer-reviewed scientific literature. Consequently, there is no available data to populate the following subsections with specific examples, reaction conditions, or mechanistic insights pertaining to this particular borate ester.
Carbon-Carbon Bond Formation Reactions (e.g., Cross-Couplings, Hydroboration, Alkenylation)
There are no specific reports on the use of Tris(2-chlorophenyl) borate as a catalyst for carbon-carbon bond forming reactions. The literature lacks examples of its application in common cross-coupling reactions (such as Suzuki, Heck, or Stille couplings), hydroboration of alkenes or alkynes, or in alkenylation reactions.
Carbon-Heteroatom Bond Formation Reactions (e.g., Amidation, Amination, Etherification)
Similarly, the utility of this compound in catalyzing the formation of carbon-heteroatom bonds is not documented. There are no published studies demonstrating its efficacy in amidation, amination, or etherification reactions.
Reduction Reactions Mediated by Boron Lewis Acids
While boron Lewis acids are known to mediate a variety of reduction reactions, there is no specific research available that details the use of this compound as a catalyst in such transformations, for instance, in the reduction of carbonyls or imines.
Stereoselective Catalysis and Chiral Induction
The potential for this compound to act as a catalyst in stereoselective reactions or to induce chirality in prochiral substrates has not been investigated. There are no reports on its use in asymmetric synthesis.
Metal-Free Catalysis Systems Utilizing this compound
The concept of metal-free catalysis, often employing frustrated Lewis pairs (FLPs) where a bulky Lewis acid and base are combined, has gained significant traction. While other aryl boranes are key components in FLP chemistry, there is no literature to suggest that this compound has been explored in this context for metal-free catalytic systems.
Catalyst Design Principles, Loading Optimization, and Turnover Frequencies
Due to the absence of any reported catalytic applications for this compound, there is no information available regarding the principles of designing catalytic systems based on this compound. Consequently, data on catalyst loading optimization, turnover numbers (TONs), and turnover frequencies (TOFs) for any reaction are non-existent.
Coordination Chemistry and Complex Formation of Tris 2 Chlorophenyl Borate
Tris(2-chlorophenyl) Borate (B1201080) as a Ligand
Borate-based ligands are a significant class of compounds in coordination chemistry. The most famous examples are the "scorpionate" ligands, such as tris(pyrazolyl)borates (Tp), which are anionic, tridentate N-donors that bind to a metal center in a facial, pincer-like fashion. wikipedia.orgresearchgate.net These classic scorpionates feature a boron atom with a B-H or B-C bond at the core. wikipedia.org
While tris(2-chlorophenyl) borate, B(OC₆H₄Cl)₃, is a neutral borate ester and does not fit the classic anionic scorpionate template, it possesses oxygen lone pairs that can coordinate to metal centers. Its behavior as a ligand is influenced by the Lewis basicity of the oxygen atoms and the steric hindrance imposed by the three bulky 2-chlorophenyl groups. The electron-withdrawing nature of the chlorinated rings reduces the electron-donating ability of the oxygen atoms compared to non-halogenated analogues.
The synthesis of metal complexes involving borate ligands can be achieved through several general routes. For scorpionate-type ligands, a common method involves the salt metathesis reaction between a metal halide and an alkali metal salt of the borate ligand, such as potassium tris(pyrazolyl)borate. jcsp.org.pknih.gov
For neutral borate esters like this compound, complex formation would typically involve the direct reaction of the borate with a suitable metal precursor. This could be a Lewis acidic metal salt or an organometallic species prone to ligand exchange. The reaction conditions, including solvent and temperature, would be critical in isolating the desired metal-borate complex. For instance, the synthesis of tris(oxazolinyl)borate complexes proceeds via the reaction of dichlorophenylborane (B1345638) with lithiated oxazolines. wikipedia.org This highlights that the assembly of the ligand around the boron center can be integrated with metal coordination.
The manner in which borate ligands bind to transition metals is diverse and dictates the geometry of the resulting complex. researchgate.net Classic tris(pyrazolyl)borate (Tp) ligands are known for their strong preference for facial κ³-coordination, where all three nitrogen atoms bind to the metal. nih.gov However, other coordination modes are possible, influenced by the steric bulk of the ligand and the electronic preferences of the metal center.
For instance, bidentate (κ²) coordination is observed in some poly(pyrazolyl)borate gold(III) complexes, where only two of the pyrazolyl groups are bound to the metal, resulting in a square planar geometry. nih.gov In coinage metal ethylene (B1197577) complexes supported by certain tris(pyridyl)borate ligands, a rare κ² coordination mode is adopted instead of the expected κ³ mode. nsf.govresearchgate.net
For this compound, coordination would occur through one or more of its oxygen atoms. Due to the significant steric crowding from the ortho-chlorophenyl groups, a monodentate (κ¹) coordination is plausible. However, bidentate (κ²) chelation could also occur, leading to a more stable metallacycle, though this would induce considerable strain. A facial tridentate (κ³) mode is considered sterically unlikely for this specific ligand.
| Ligand Type | Common Coordination Modes | Metal Center Examples | Resulting Geometry (Typical) |
| Tris(pyrazolyl)borate (Tp) | κ³ (facial), κ² | Fe(II), Co(II), Au(III), Ca(II) | Octahedral, Square Planar |
| Tris(pyridyl)borate | κ³, κ² | Cu(I), Ag(I), Au(I) | Tetrahedral |
| This compound | κ¹, κ² (Predicted) | (General Transition Metals) | (Variable) |
Hydride transfer is a fundamental reaction in organometallic chemistry. This reactivity is prominent for certain boron compounds, but it is highly dependent on the boron's coordination environment. For example, the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a well-known catalyst for hydride transfer reactions, particularly from hydrosilanes. mdpi.comacs.org In these cases, the borane (B79455) abstracts a hydride ion (H⁻) to form a borohydride (B1222165) intermediate, [HB(C₆F₅)₃]⁻. core.ac.ukresearchgate.net Additionally, some tris(pyrazolyl)hydroborato ligands, which contain a B-H bond, can act as an internal source of hydride for a coordinated metal. nih.govresearchgate.net
However, this compound is a borate ester and lacks both the strong Lewis acidity of B(C₆F₅)₃ and an intrinsic hydride source like a B-H bond. Therefore, it is not expected to participate directly in hydride transfer reactions in the same manner as boranes or hydroborate ligands.
This compound as a Weakly Coordinating Anion
A weakly coordinating anion (WCA) is a large, chemically inert, and non-nucleophilic anion designed to have minimal interaction with its associated cation. cuvillier.de This allows for the isolation and study of highly reactive, electrophilic cationic species. researchgate.net Common WCAs include tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, and various halogenated carborane anions. acs.org
The primary role of a WCA is to stabilize a highly reactive cation by delocalizing its own negative charge over a large volume, thus preventing the formation of a strong ion pair and maintaining the cation's electrophilicity. Anionic borates with halogenated phenyl groups are particularly effective in this role because the electron-withdrawing halogens further delocalize the negative charge away from the boron center and provide a chemically resistant outer shell.
For a hypothetical anion derived from this compound, such as a tetracoordinate borate [B(OC₆H₄Cl)₃(X)]⁻, the three 2-chlorophenyl groups would contribute to its large size and charge delocalization, making it a potentially effective WCA for stabilizing organometallic cations and other electrophilic species.
The interaction between a cation and its counterion (anion) is known as ion pairing. temple.edu In solution, this can range from tightly associated contact ion pairs to solvent-separated ion pairs, or fully dissociated ions. The nature of the anion has a profound effect on the cation's physical properties and chemical reactivity.
WCAs are designed to promote the formation of "naked" or very weakly associated cations by minimizing coordinative interactions. nih.gov The large size of borate-based WCAs sterically hinders close contact with the cation. The choice of anion can influence reaction rates, selectivities, and the stability of cationic intermediates. For example, the degree of diastereoselectivity in certain reactions involving chiral iron(II) complexes was found to be highly dependent on the pairing with a chiral TRISPHAT anion and the polarity of the solvent. nih.gov The large, diffuse nature of a borate anion analogous to this compound would similarly lead to significant counterion effects, influencing the behavior of its paired cation in chemical transformations.
Computational Chemistry and Theoretical Studies on Tris 2 Chlorophenyl Borate
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure of molecules. For triaryl borates, DFT studies reveal crucial details about their frontier molecular orbitals (HOMO and LUMO), which dictate their chemical behavior.
In related triaryl boranes such as B(C₆F₅)₃, the Lowest Unoccupied Molecular Orbital (LUMO) is typically a vacant 2p-orbital localized on the boron atom, perpendicular to the molecule's trigonal plane. cardiff.ac.uk However, the introduction of an oxygen spacer between the boron and the aryl rings, as in Tris(2-chlorophenyl) borate (B1201080), significantly alters this picture. In analogous fluorinated triaryl borates like B(OC₆F₅)₃, the LUMO is not a localized p-orbital on the boron. cardiff.ac.uk Instead, it is a delocalized orbital spread across the B-O-C framework. cardiff.ac.uk This delocalization is attributed to a degree of pπ–pπ donation from the oxygen lone pairs to the formally empty p-orbital of the boron atom. cardiff.ac.uk
Consequently, the most localized p-orbital on the boron atom is often found in the LUMO+1. cardiff.ac.uk This electronic feature is critical, as it reduces the electron deficiency at the boron center compared to triaryl boranes, thereby modulating its Lewis acidity and reactivity. DFT calculations for these systems are often performed using functionals like B3LYP with basis sets such as def2-TZVP to accurately model their electronic properties. cardiff.ac.uk
Prediction of Reactivity, Selectivity, and Catalytic Performance
Computational studies are instrumental in predicting how structural modifications translate into chemical reactivity and catalytic efficacy. The ortho-chloro substituents in Tris(2-chlorophenyl) borate are expected to exert significant steric and electronic effects that influence its performance as a catalyst.
Recent research on the hydroboration of alkenes and alkynes catalyzed by a series of triaryl borates, B(OArₓ)₃, provides valuable insights. rsc.orgnih.gov This work included the synthesis and evaluation of borates with ortho-substituents, such as B(O(2,6-Cl₂C₆H₃))₃, to probe these effects. rsc.org While the studies found no direct linear correlation between the calculated Lewis acidity and the catalytic yield, they revealed distinct reactivity patterns. rsc.org Notably, catalysts bearing ortho-fluorine atoms demonstrated significantly better performance than the unsubstituted B(OPh)₃. rsc.orgnih.govcardiff.ac.uk This suggests that the presence of ortho-halogen substituents is crucial for enhancing catalytic activity in certain reactions. The electronic-withdrawing nature of the chloro groups in this compound is expected to influence the catalytic cycle, although this may be counterbalanced by steric effects.
Table 1: Comparison of Catalytic Performance of Selected Triaryl Borates in Hydroboration (Data derived from studies on analogous compounds)
| Catalyst | Substrate | Yield (%) |
| B(OPh)₃ | 4-phenyl-1-butene | 13 |
| B(O(2-FC₆H₄))₃ | 4-phenyl-1-butene | >99 |
| B(O(2,6-Cl₂C₆H₃))₃ | 4-phenyl-1-butene | 47 |
| B(OPh)₃ | 1-phenyl-1-propyne | 20 |
| B(O(2-FC₆H₄))₃ | 1-phenyl-1-propyne | 89 |
| B(O(2,6-Cl₂C₆H₃))₃ | 1-phenyl-1-propyne | 27 |
This table is interactive. You can sort and filter the data to explore the catalytic performance.
Mechanistic Investigations through Computational Modeling
Computational modeling is a key methodology for elucidating complex reaction mechanisms that are difficult to observe experimentally. unirioja.es For reactions catalyzed by triaryl borates, such as hydroboration, DFT calculations can map out the entire energy landscape of the catalytic cycle, identifying intermediates and transition states.
While specific mechanistic studies on this compound are not extensively documented, research on related catalysts provides a probable framework. For instance, in the hydroboration reaction catalyzed by B(C₆F₅)₃, computational and experimental evidence points to a mechanism involving the activation of the borane (B79455). In the context of triaryl borate catalysts, it has been hypothesized that the reaction with a hydroborane like pinacolborane (HBpin) leads to the formation of a catalytically active hydroborate species. rsc.org The stability and reactivity of this intermediate are thought to be enhanced by the presence of electron-withdrawing substituents, such as the ortho-fluorine atoms in highly active catalysts. rsc.org Computational modeling can be used to calculate the energetics of these proposed steps, validating the mechanistic pathway and explaining why certain catalysts exhibit superior performance.
Analysis of Charge Distribution, Lewis Acidity, and Steric Hindrance
The interplay of charge distribution, Lewis acidity, and steric hindrance defines the chemical personality of this compound. Computational methods provide quantitative measures for each of these properties.
Charge Distribution: As indicated by electronic structure calculations, the charge at the boron center is influenced by pπ–pπ donation from the adjacent oxygen atoms. cardiff.ac.uk This interaction delocalizes the positive charge, making the boron atom less electrophilic than in corresponding triarylboranes. The electron-withdrawing chloro-substituents on the phenyl rings pull electron density away from the boron center via an inductive effect, counteracting the π-donation to some extent and thereby increasing its Lewis acidity compared to an unsubstituted analogue.
Lewis Acidity: The Lewis acidity of borates can be quantified computationally using metrics such as the Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA). cardiff.ac.ukresearchgate.net These values represent the enthalpy change for the binding of a fluoride or hydride ion to the boron center. Another theoretical metric is the Global Electrophilicity Index (GEI), which is derived from the energies of the frontier molecular orbitals. cardiff.ac.ukrsc.org For the closely related compound B(O(2,6-Cl₂C₆H₃))₃, computational studies at the M06-2X+D3(0)/def2-QZVPP level of theory have calculated an FIA of 336 kJ mol⁻¹ and an HIA of 317 kJ mol⁻¹. rsc.org These values indicate a moderate Lewis acidity, which is lower than that of many fluorinated borates, partly due to the significant steric hindrance imposed by the ortho-chlorine atoms. rsc.org
Steric Hindrance: The two chlorine atoms on each phenyl ring in a compound like B(O(2,6-Cl₂C₆H₃))₃ create substantial steric bulk around the boron center. rsc.org Computational studies have shown that this steric congestion significantly hinders the formation of adducts with Lewis bases. rsc.org This effect is highlighted when comparing the computationally derived intrinsic Lewis acidity (like GEI) with experimental metrics that rely on adduct formation (like the Gutmann-Beckett method). rsc.org The larger size of chlorine atoms compared to fluorine means that steric hindrance is a more dominant factor in dictating the accessible Lewis acidity of this compound compared to its fluorinated counterparts. rsc.org
Table 2: Computed Lewis Acidity Metrics for Selected Triaryl Borates (Data derived from studies on analogous compounds)
| Compound | FIA (kJ mol⁻¹) | HIA (kJ mol⁻¹) | GEI (eV) |
| B(OPh)₃ | 350 | 323 | 0.88 |
| B(O(2-FC₆H₄))₃ | 351 | 339 | 1.15 |
| B(O(2,6-Cl₂C₆H₃))₃ | 336 | 317 | 1.31 |
| B(O(3,4,5-F₃C₆H₂))₃ | 401 | 373 | 1.45 |
| B(OC₆F₅)₃ | 425 | 383 | 1.43 |
This table is interactive. You can sort and filter the data to compare the Lewis acidity metrics.
Applications in Advanced Materials Science and Sensing
Integration into Ion-Selective Membranes and Electrochemical Sensors
Tris(2-chlorophenyl) borate (B1201080) and its closely related derivatives, such as potassium tetrakis(p-chlorophenyl)borate (KTpClPB), serve as critical components in the fabrication of ion-selective electrodes (ISEs). nih.gov These compounds are typically integrated into a polymer matrix, most commonly poly(vinyl chloride) (PVC), to form the sensory membrane. nih.govbiointerfaceresearch.com Their primary role is that of a lipophilic salt or an anion excluder. The large, bulky, and hydrophobic nature of the borate anion helps to stabilize the membrane and minimize the interference of hydrophilic anions from the sample solution.
The performance of such sensors is highly dependent on the precise composition of the membrane. The table below summarizes the typical components and performance characteristics of an ISE that incorporates a borate derivative.
| Parameter | Details | Reference |
| Target Ion | Pb(II) | biointerfaceresearch.com |
| Membrane Matrix | Poly(vinyl chloride) (PVC) | biointerfaceresearch.com |
| Key Components | Ionophore (BEC6ND1), Borate Additive (PTCPB), Plasticizer (DOS) | biointerfaceresearch.com |
| Linear Range | 10⁻⁹ M - 10⁻¹ M | biointerfaceresearch.com |
| Sensitivity (Slope) | 29.395 mV/decade | biointerfaceresearch.com |
| Limit of Detection | 10⁻⁷ M | biointerfaceresearch.com |
| Response Time | 4 - 8 minutes | biointerfaceresearch.com |
Use as Electrolyte Additives in Energy Storage Devices (e.g., Batteries)
Boron-based compounds are increasingly recognized for their potential to enhance the performance and safety of lithium-ion batteries. borax.com While research specifically detailing Tris(2-chlorophenyl) borate is limited, the functions of structurally similar aryl borane (B79455) and borate ester compounds as electrolyte additives provide a strong indication of its potential role. Compounds like tris(pentafluorophenyl)borane (B72294) (TPFPB) and tris(trimethylsilyl) borate (TMSB) are used to stabilize the electrolyte and the electrode-electrolyte interfaces. google.comunamur.beresearchgate.net
The primary mechanism involves the electron-deficient boron center acting as an anion receptor. google.comunamur.be In lithium-ion batteries, these additives can scavenge detrimental species, such as fluoride (B91410) ions (F⁻) or oxygen anions (O²⁻), that are generated during cycling and contribute to the degradation of the battery. google.comunamur.be For example, TPFPB can act as an anion coordination center, trapping oxygen anions released from the cathode material during charging, thereby preventing damage to the electrode surface. google.com Similarly, TMSB helps to suppress the formation of insulating Lithium Fluoride (LiF) in the cathode electrolyte interphase (CEI), which improves the conductivity and stability of the cathode. unamur.be
The addition of these borate compounds has been shown to lead to significant improvements in battery performance:
Enhanced Cyclability: In an electrolyte containing TPFPB, the coulombic efficiency remained near 100% for over 300 cycles, a significant improvement over electrolytes without the additive. google.com
Improved Stability: Borate additives promote the formation of a stable solid electrolyte interphase (SEI), which is crucial for the long-term durability of the battery. borax.com
Increased Capacity: By preventing side reactions and stabilizing the interface, these additives help maintain the battery's capacity over many charge-discharge cycles. unamur.beresearchgate.net
The general function of these additives suggests that this compound could play a similar role in stabilizing electrolytes and improving the lifespan of energy storage devices. borax.com
Immobilization in Self-Assembled Structures for Chemical Sensing
The development of advanced chemical sensors often relies on the precise arrangement of molecules on a surface. Self-assembled monolayers (SAMs) provide an effective platform for immobilizing sensory molecules onto substrates like gold or silicon. researchgate.netnih.gov This technique allows for the creation of highly organized surfaces designed for specific molecular recognition events. researchgate.net
While direct studies on the immobilization of this compound are not prominent, the established methodologies for SAMs offer a clear pathway for its potential application. Molecules can be attached to SAMs through two primary mechanisms: non-covalent interactions (e.g., electrostatic or hydrophobic) and covalent bonding. researchgate.net For a molecule like this compound to be used in such a system, it would typically be functionalized with a specific anchor group. For instance, adding a thiol (-SH) or disulfide (-S-S-) group to the borate structure would enable it to form a strong, covalent bond with a gold surface, integrating it into a stable monolayer. researchgate.net
Once immobilized, the borate compound could act as a recognition site for specific analytes. The interaction between the immobilized borate and the target analyte could then be detected using various transduction methods, such as surface plasmon resonance (SPR) or electrochemical techniques. nih.gov This approach has been successfully used to immobilize a wide range of molecules, from complex biomacromolecules to smaller synthetic oligopeptides, for applications in biosensing and environmental monitoring. researchgate.netnih.gov
Exploration of Photophysical Properties for Optoelectronic Applications
The photophysical properties of organic molecules are central to their use in optoelectronic devices such as organic light-emitting diodes (OLEDs). imist.ma These properties, including light absorption, emission, and charge transport characteristics, are determined by the molecule's electronic structure. Aryl borate esters are a class of compounds that can possess interesting electronic and optical properties suitable for such applications.
The specific photophysical characteristics of this compound have not been extensively reported. However, its potential can be inferred from computational studies on similar organic semiconductor materials. imist.ma Theoretical methods, such as Density Functional Theory (DFT), are often used to predict key parameters that govern a molecule's suitability for optoelectronic applications. imist.ma These parameters include:
Ionization Potential (IP): The energy required to remove an electron, relating to the material's hole-injection capability.
Electron Affinity (EA): The energy released when an electron is added, relating to electron-injection capability.
Reorganization Energy: The energy associated with geometric relaxation upon charge transfer, which influences charge mobility. A lower reorganization energy is desirable for efficient charge transport. imist.ma
The presence of the boron center and the three chlorophenyl groups in this compound would significantly influence these electronic properties. The electron-withdrawing nature of the chlorine atoms and the electronic characteristics of the borate core would modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO). A systematic study using theoretical calculations and experimental spectroscopy would be necessary to fully characterize its absorption spectra, fluorescence or phosphorescence, and charge transport properties to evaluate its potential for use in OLEDs or other optoelectronic devices. imist.ma
Environmental Behavior and Chemical Fate of Tris 2 Chlorophenyl Borate
Chemical Stability and Persistence in Various Environmental Media
Degradation Pathways and Transformation Products
There is no available information detailing the degradation pathways of Tris(2-chlorophenyl) borate (B1201080). The chemical mechanisms of its breakdown, whether through microbial action or other environmental processes, have not been documented in the reviewed sources. Consequently, any potential transformation products that may arise from its degradation remain unidentified.
Interaction with Environmental Matrices
Data on the interaction of Tris(2-chlorophenyl) borate with environmental matrices is scarce. Specifics on its adsorption to soil and sediment, its partitioning behavior (such as the octanol-water partition coefficient, Log Kow), and its potential for bioaccumulation in organisms could not be located. This information is critical for assessing the mobility, distribution, and ecological risk of the substance.
Due to the absence of research findings for these key environmental parameters, a scientifically accurate and informative article adhering to the requested structure cannot be generated at this time.
Comparative Studies with Other Organoboron Compounds
Distinctions from Tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) in Reactivity and Catalysis
Tris(2-chlorophenyl) borate (B1201080) and tris(pentafluorophenyl)borane, commonly known as B(C6F5)3, are both triarylborane Lewis acids, yet their reactivity and catalytic behavior exhibit significant differences stemming from the nature and substitution pattern of the aryl groups attached to the boron center. These distinctions are primarily governed by a combination of electronic and steric effects.
Steric Effects: The steric environment around the boron center is another crucial factor dictating reactivity. The ortho-substitution of the chloro groups in Tris(2-chlorophenyl) borate creates a more sterically hindered environment around the boron atom compared to the unsubstituted triphenylborane. However, the pentafluorophenyl groups in B(C6F5)3, despite the presence of ortho-fluorine atoms, adopt a propeller-like conformation that still allows for the approach of many Lewis bases. wikipedia.org The steric bulk of a Lewis acid can influence its ability to form adducts with Lewis bases, a key step in many catalytic cycles. In some cases, increased steric hindrance can lead to "frustrated Lewis pair" (FLP) chemistry, where the borane (B79455) and a bulky Lewis base are sterically prevented from forming a classical adduct and can activate small molecules. While B(C6F5)3 is a well-known component of FLPs, the potential for this compound to engage in similar chemistry is less explored and would be highly dependent on the interplay between its steric profile and Lewis acidity.
Catalytic Activity: These differences in Lewis acidity and steric hindrance translate to distinct catalytic performances. B(C6F5)3 is a highly versatile and widely used catalyst for a vast array of reactions, including hydrosilylation of carbonyls and imines, polymerization of olefins, and C-H functionalization. mdpi.comcardiff.ac.uk Its strong Lewis acidity allows it to activate a wide range of substrates. For instance, in hydroboration reactions, more Lewis acidic boranes are often more effective catalysts. nih.gov While direct comparative studies on the catalytic activity of this compound across the same range of reactions are limited, it is expected that its lower Lewis acidity would necessitate harsher reaction conditions or result in lower catalytic efficiency for reactions that are highly dependent on a potent Lewis acid catalyst. However, in some cases, a less reactive Lewis acid may offer advantages in terms of selectivity, preventing undesired side reactions that can occur with highly active catalysts like B(C6F5)3. For example, some highly Lewis acidic triaryl boranes can cause 1,1-carboboration of alkynes, a side reaction that can be avoided with less Lewis acidic catalysts. nih.gov
Table 10.1.1: Comparative Properties of this compound and B(C6F5)3
| Property | This compound | Tris(pentafluorophenyl)borane (B(C6F5)3) |
| Substituents | Three 2-chlorophenyl groups | Three pentafluorophenyl groups |
| Electronic Effect | Moderate inductive electron withdrawal | Strong inductive electron withdrawal |
| Predicted Lewis Acidity | Moderate | Very Strong wikipedia.orgnih.gov |
| Steric Hindrance | Significant due to ortho-chloro groups | Significant, propeller-like structure wikipedia.org |
| Known Catalytic Applications | Less documented | Hydrosilylation, polymerization, FLP chemistry mdpi.comcardiff.ac.uk |
Comparison with Other Triaryl Borates (e.g., Tris(4-chlorophenyl) Borate)
The reactivity and properties of this compound can be further understood by comparing it with its constitutional isomer, Tris(4-chlorophenyl) borate. The key distinction between these two compounds lies in the position of the chlorine atom on the phenyl rings, which has significant implications for both steric and electronic properties.
Steric Effects: The most significant difference between the two isomers is the steric environment around the boron atom. The ortho-positioning of the three chlorine atoms in this compound creates a much more sterically congested environment compared to the para-substitution in Tris(4-chlorophenyl) borate. This increased steric bulk can hinder the approach of Lewis bases to the boron center, potentially affecting the formation of Lewis acid-base adducts and influencing the kinetics of catalytic reactions. In electrophilic aromatic substitution reactions, steric effects are a critical consideration, with bulky ortho-substituents often directing incoming electrophiles to the less hindered para position. A similar principle applies to the reactivity of the boron center in these triaryl borates.
Reactivity and Catalysis: The differences in steric hindrance are expected to lead to notable variations in reactivity. Tris(4-chlorophenyl) borate, being less sterically hindered, might be expected to react more readily with a wider range of Lewis bases and could be a more active catalyst in reactions where steric congestion around the catalyst's active site is a limiting factor. Conversely, the greater steric protection of the boron center in this compound could enhance its stability towards certain reagents and potentially lead to different selectivities in catalytic transformations. For instance, in reactions involving bulky substrates, the more open structure of the para-substituted isomer might be advantageous.
Table 10.2.1: Comparison of this compound and Tris(4-chlorophenyl) borate
| Feature | This compound | Tris(4-chlorophenyl) borate |
| Position of Chlorine | Ortho (2-position) | Para (4-position) |
| Steric Hindrance at Boron | High | Low |
| Predicted Reactivity with Bulky Substrates | Potentially lower | Potentially higher |
| Potential for Steric-Controlled Selectivity | Higher | Lower |
Differences in Reactivity and Mechanism from Boronic Acids and Boroxines
This compound, boronic acids (R-B(OH)2), and boroxines ((RBO)3) represent three distinct classes of organoboron compounds with fundamental differences in their structure, reactivity, and catalytic mechanisms.
Structural and Lewis Acidity Differences: this compound is a triorganoborane with three carbon-boron bonds, resulting in a trigonal planar geometry around the boron atom and the presence of a vacant p-orbital, which is the source of its Lewis acidity. Boronic acids, on the other hand, possess two hydroxyl groups attached to the boron atom. This allows them to act as Lewis acids, but also as Brønsted acids. nih.gov The presence of the hydroxyl groups also enables them to participate in hydrogen bonding. nih.gov Boroxines are cyclic trimers of boronic acids, containing a six-membered ring of alternating boron and oxygen atoms. The Lewis acidity of the boron centers in boroxines is generally considered to be lower than that of the corresponding boronic acids due to the coordination of the boron atoms with oxygen within the ring.
Reactivity and Catalytic Mechanisms: These structural differences lead to distinct modes of reactivity and participation in catalytic cycles. This compound, as a classic Lewis acid, typically initiates reactions by coordinating to a Lewis basic site in a substrate, thereby activating it towards nucleophilic attack. Its catalytic cycle does not involve the cleavage of the aryl-boron bonds under typical conditions.
In contrast, boronic acids are most famously employed as nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. semanticscholar.org The catalytic cycle of this reaction involves a transmetalation step where the organic group from the boronic acid is transferred to the palladium center. semanticscholar.org This process is fundamentally different from the Lewis acid catalysis mediated by triaryl borates. While boronic acids can act as Lewis acid catalysts in some transformations, their primary role in modern organic synthesis is as a source of organic groups in cross-coupling reactions. Generally, boronic acids are more reactive than their corresponding boronate esters in these couplings.
Boroxines are often in equilibrium with their corresponding boronic acids in the presence of water and can serve as an alternative to boronic acids in Suzuki-Miyaura coupling reactions. researchgate.net Their reactivity in this context is closely linked to their hydrolysis to the monomeric boronic acid, which is often the active species in the catalytic cycle. The stability of boroxines relative to boronic acids can be influenced by substituents on the aryl ring, with electron-donating groups favoring boroxine formation. researchgate.net
Table 10.3.1: Mechanistic Distinctions of Organoboron Compounds
| Compound Type | Primary Role in Catalysis | Key Mechanistic Step |
| This compound | Lewis Acid Catalyst | Substrate activation via coordination to boron |
| Boronic Acids | Nucleophilic Reagent | Transmetalation of the organic group to a metal center (e.g., Palladium) semanticscholar.org |
| Boroxines | Nucleophilic Reagent (often as a precursor to boronic acids) | Hydrolysis to boronic acid followed by transmetalation researchgate.net |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Strategies
The synthesis of triaryl borates is a well-established area of chemistry, however, there is always room for innovation and improvement. Future research in the synthesis of Tris(2-chlorophenyl) borate (B1201080) is likely to focus on developing more efficient, sustainable, and cost-effective methods.
One promising direction is the exploration of novel starting materials and catalysts. For instance, the synthesis of a series of triaryl borates has been achieved through the reaction of various phenols with boron trichloride (B1173362) (BCl₃) in dichloromethane (B109758) (CH₂Cl₂). rsc.org This general methodology can be adapted and optimized for the specific synthesis of Tris(2-chlorophenyl) borate from 2-chlorophenol (B165306) and a suitable boron source.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Potential Advantages |
| Optimized Phenol-BCl₃ Reaction | Fine-tuning reaction conditions (temperature, solvent, stoichiometry) for the reaction between 2-chlorophenol and boron trichloride. | Higher yields, improved purity, and reduced side reactions. |
| One-Pot Synthesis | Combining multiple reaction steps into a single process without isolating intermediates. | Increased efficiency, reduced waste, and lower costs. |
| Green Chemistry Approaches | Utilizing environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. | Reduced environmental impact and improved sustainability. |
| Catalyst Development | Investigating new catalysts to promote the formation of the B-O bond with higher selectivity and under milder conditions. | Increased reaction rates, lower energy consumption, and improved catalyst recyclability. |
Expansion of Catalytic Applications and Selectivity Control
Triaryl borates are known to be effective catalysts in a variety of organic transformations, most notably in hydroboration reactions. rsc.org The catalytic activity of these compounds is attributed to their Lewis acidic nature, which can be tuned by modifying the substituents on the aryl rings.
Future research on this compound will likely focus on exploring its catalytic potential in a wider range of reactions. This could include its use as a catalyst in polymerization, asymmetric synthesis, and other C-C and C-X bond-forming reactions.
A key challenge in catalysis is achieving high levels of selectivity (chemo-, regio-, and stereoselectivity). In the context of this compound, the ortho-chloro substituents are expected to play a significant role in influencing its catalytic properties. Research in this area will aim to understand how these substituents affect the Lewis acidity of the boron center and how they can be exploited to control the outcome of catalytic reactions.
The table below outlines potential areas for the expansion of catalytic applications:
| Catalytic Application | Potential Role of this compound | Key Research Focus |
| Hydroboration | Catalyst for the addition of a B-H bond across a double or triple bond. | Investigating the effect of the chloro-substituents on catalytic activity and selectivity. |
| Polymerization | Initiator or co-catalyst for the polymerization of olefins and other monomers. | Exploring the synthesis of new polymers with tailored properties. |
| Asymmetric Catalysis | Chiral Lewis acid catalyst for enantioselective transformations. | Designing chiral variants of this compound for asymmetric synthesis. |
| Frustrated Lewis Pair (FLP) Chemistry | Acting as the Lewis acid component in FLPs for the activation of small molecules. | Investigating its reactivity with sterically hindered Lewis bases. |
Design of Advanced Functional Materials Based on this compound
The unique electronic and structural properties of organoboron compounds make them attractive building blocks for the design of advanced functional materials. While the application of this compound in materials science is still in its infancy, there are several promising avenues for future research.
One potential application is in the development of organic light-emitting diodes (OLEDs). The electron-deficient nature of the boron center, combined with the presence of the chloro-substituents, could lead to materials with interesting photophysical properties, such as high quantum yields and tunable emission colors.
Another area of interest is the use of this compound as a component in sensors. The Lewis acidic boron center can interact with various analytes, leading to changes in the optical or electronic properties of the material. This could be exploited for the development of sensors for ions, small molecules, or even biological macromolecules.
The following table summarizes potential applications in materials science:
| Material Type | Potential Application | Key Properties to Investigate |
| Organic Electronics | Emitter or host material in OLEDs. | Luminescence, charge transport, and thermal stability. |
| Sensors | Active material for chemical or biological sensors. | Binding affinity, selectivity, and signal transduction mechanism. |
| Porous Materials | Building block for the synthesis of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). | Porosity, surface area, and gas adsorption properties. |
| Liquid Crystals | Component in liquid crystalline materials. | Mesomorphic behavior, phase transitions, and electro-optical properties. |
Interdisciplinary Research Opportunities in Organoboron Chemistry
The versatility of organoboron compounds, including this compound, opens up numerous opportunities for interdisciplinary research. The collaboration between chemists, physicists, materials scientists, and biologists will be crucial for unlocking the full potential of these fascinating molecules.
In the field of medicinal chemistry, for example, boron-containing compounds are being investigated as potential therapeutic agents. The unique properties of the boron atom, such as its ability to form stable covalent bonds with biological targets, make it an attractive element for drug design. Future research could explore the biological activity of this compound and its derivatives.
In the realm of sustainable chemistry, organoboron compounds can play a role in the development of new catalytic systems for biomass conversion and the synthesis of biodegradable polymers. The tunability of their electronic and steric properties makes them ideal candidates for these challenging applications.
The table below highlights some of the interdisciplinary research opportunities:
| Field | Potential Research Area | Collaborating Disciplines |
| Medicinal Chemistry | Development of new boron-based drugs. | Biology, pharmacology, and medicine. |
| Supramolecular Chemistry | Design of self-assembling systems and molecular machines. | Physics and nanotechnology. |
| Environmental Science | Development of new materials for carbon capture and storage. | Engineering and materials science. |
| Theoretical Chemistry | Computational modeling of the electronic structure and reactivity of organoboron compounds. | Physics and computer science. |
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity of Tris(2-chlorophenyl) borate after synthesis?
To verify structural integrity, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm the presence of characteristic peaks for the chlorophenyl and borate moieties. Mass spectrometry (MS) ensures correct molecular weight identification, while elemental analysis validates purity. For standardized protocols, refer to IUPAC guidelines on solubility and thermodynamic data accuracy, which emphasize rigorous analytical validation .
Basic: What safety precautions are essential when handling this compound?
Key precautions include:
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.
- Storage: Keep in sealed containers under inert gas (e.g., argon) to prevent hydrolysis.
- Disposal: Segregate waste and use certified hazardous waste disposal services.
These protocols align with SDS recommendations for structurally similar borate esters .
Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?
Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques. To address this:
Standardize conditions: Use high-purity solvents (HPLC-grade) and controlled temperatures (±0.1°C).
Validate methods: Employ IUPAC-recommended techniques like gravimetric analysis or UV-Vis spectroscopy for reproducibility .
Cross-reference data: Compare results with structurally analogous compounds (e.g., triphenyl borate) to identify outliers .
Advanced: How does buffer selection (e.g., borate vs. Tris) influence this compound’s reactivity in enzymatic assays?
Borate buffers (weak acid) and Tris buffers (weak base) interact differently with borate esters:
- Borate buffers may form complexes with diols or sugars, altering enzymatic pathways.
- Tris buffers can chemically interact with aldehydes (e.g., formaldehyde), masking target analytes and reducing sensitivity .
Example: In capacitive biosensors, borate buffers enhance signal stability (5 × 10¹⁷ binding sites/cm²) compared to Tris buffers (7 × 10¹⁵ sites/cm²) due to ionic interactions .
Advanced: What strategies mitigate inhibitory effects of this compound in enzymatic reactions?
- Optimize concentration: Titrate borate ester levels to minimize non-competitive inhibition.
- Alternative buffers: Use phosphate or HEPES buffers if Tris/borate interferes.
- Additives: Include chelators (e.g., EDTA) to sequester metal ions that exacerbate inhibition .
Basic: What are the critical parameters for synthesizing this compound with high yield?
Key parameters:
- Stoichiometry: Use a 3:1 molar ratio of 2-chlorophenol to boron precursor.
- Reaction temperature: Maintain 80–100°C to drive esterification.
- Purification: Employ vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
Similar protocols are validated for tris(2,2,2-trifluoroethyl) borate synthesis .
Advanced: How can computational modeling predict this compound’s interactions with proteins?
Use density functional theory (DFT) to model borate-protein binding energetics or molecular dynamics (MD) simulations to study conformational changes. For example, modified site-binding models successfully predicted biosensor responses to borate buffer interactions, enabling mechanistic insights .
Basic: What storage conditions maximize this compound’s stability?
- Temperature: Store at 0–4°C for long-term stability (prevents thermal degradation).
- Atmosphere: Use argon or nitrogen to avoid moisture-induced hydrolysis.
- Container: Amber glass vials with PTFE-lined caps to limit light/oxygen exposure .
Advanced: How does this compound’s electronic structure influence its catalytic activity?
The electron-withdrawing chlorine atoms enhance the borate’s Lewis acidity, facilitating substrate activation in cross-coupling reactions. X-ray crystallography and Bader charge analysis can quantify charge distribution, while kinetic studies correlate electronic effects with reaction rates .
Advanced: What analytical workflows validate borate ester purity in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
